Bis(isopropylcyclopentadienyl)tungsten dichloride
Overview
Description
Bis(isopropylcyclopentadienyl)tungsten dichloride: is an organometallic compound with the chemical formula
W(C5H7iPr)2Cl2
. It is known for its orange solid appearance and notable thermal and air stability . This compound is used primarily in catalysis and the preparation of other tungsten complexes.Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(isopropylcyclopentadienyl)tungsten dichloride typically involves the reaction of tungsten hexachloride with isopropylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
WCl6+2C5H7iPr→W(C5H7iPr)2Cl2+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(isopropylcyclopentadienyl)tungsten dichloride can undergo oxidation reactions, often forming higher oxidation state tungsten compounds.
Reduction: This compound can be reduced to form lower oxidation state tungsten complexes.
Substitution: It can participate in substitution reactions where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Higher oxidation state tungsten oxides or oxychlorides.
Reduction: Lower oxidation state tungsten complexes.
Substitution: Various tungsten organometallic complexes depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Preparation of Tungsten Complexes: It serves as a precursor for synthesizing other tungsten-based organometallic compounds.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing into the use of tungsten complexes in medicine, particularly for their potential anticancer properties.
Industry:
Material Science: Used in the development of advanced materials due to its stability and catalytic properties.
Mechanism of Action
The mechanism by which bis(isopropylcyclopentadienyl)tungsten dichloride exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing a reactive tungsten center that can interact with substrates, lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
- Bis(cyclopentadienyl)tungsten dichloride
- Bis(methylcyclopentadienyl)tungsten dichloride
- Bis(ethylcyclopentadienyl)tungsten dichloride
Comparison:
- Thermal Stability: Bis(isopropylcyclopentadienyl)tungsten dichloride exhibits superior thermal stability compared to its methyl and ethyl counterparts.
- Catalytic Activity: It often shows enhanced catalytic activity in certain reactions due to the steric and electronic effects of the isopropyl groups.
- Solubility: The solubility in organic solvents can vary, with this compound generally being more soluble in non-polar solvents.
Properties
IUPAC Name |
dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKZSPXQUAQQW-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.Cl[W]Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2W-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723226 | |
Record name | dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90023-13-5 | |
Record name | dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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